5-(Tert-butyl)-2-ethoxybenzoic acid

Description

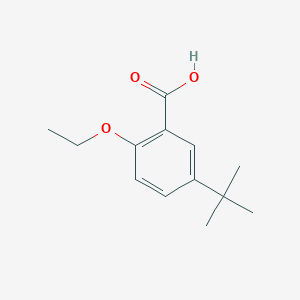

Structure

2D Structure

3D Structure

Properties

CAS No. |

163419-09-8 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-tert-butyl-2-ethoxybenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-5-16-11-7-6-9(13(2,3)4)8-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) |

InChI Key |

QWOWDKHTBCAXPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Approaches for the Synthesis of 5-(Tert-butyl)-2-ethoxybenzoic Acid

The construction of the this compound framework can be achieved through various synthetic routes, with modern approaches focusing on efficiency, sustainability, and selectivity.

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign processes. While specific green chemistry routes for this compound are not extensively documented in publicly available literature, general principles of green chemistry can be applied to its synthesis. For instance, the synthesis of related 2-ethoxybenzoic acid compounds has been achieved using a copper-catalyzed C-H ethoxylation strategy. google.com This method utilizes a directing group to facilitate the introduction of the ethoxy group at the ortho position of a benzoic acid precursor. google.com Such catalytic systems often offer advantages over classical methods by reducing waste and avoiding harsh reaction conditions. researchgate.net The use of recyclable catalysts and greener solvents like glycerol (B35011) are key aspects of these modern synthetic approaches. researchgate.net

A plausible green synthetic approach could involve the use of a suitable 4-tert-butylphenol (B1678320) derivative, followed by a selective ortho-carboxylation and subsequent ethoxylation, potentially employing catalysts that minimize the generation of stoichiometric byproducts.

The regioselectivity of the synthesis is crucial to ensure the correct placement of the tert-butyl and ethoxy groups on the benzene (B151609) ring. nih.gov The synthesis often starts from a commercially available substituted benzene derivative where the positions of the functional groups are already established. For example, starting with 4-tert-butylphenol, one could introduce the carboxylic acid and ethoxy groups in a controlled manner.

A common strategy for synthesizing substituted benzoic acids involves the oxidation of a corresponding toluene (B28343) derivative. However, for this compound, a more practical route would likely involve the ortho-lithiation of a protected 4-tert-butyl-anisole derivative, followed by carboxylation, and subsequent etherification of the resulting phenol (B47542) to introduce the ethoxy group. The bulky tert-butyl group can influence the regioselectivity of electrophilic aromatic substitution reactions, generally directing incoming electrophiles to the ortho and para positions. However, the presence of an existing methoxy (B1213986) or hydroxy group at the 1-position would primarily direct ortho-substitution.

Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, if this molecule were to be used as a building block in the synthesis of chiral molecules, the stereochemical outcome of subsequent reactions would be of paramount importance. researchgate.net

Derivatization Strategies and Functional Group Interconversions

The carboxylic acid and the aromatic ring of this compound are the primary sites for derivatization, allowing for the creation of a diverse range of analogs for various applications.

The carboxylic acid moiety is readily converted into esters and amides, which can serve as valuable chemical probes or building blocks for more complex molecules. researchgate.netnih.gov

Esterification: The esterification of this compound can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. usm.my However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. researchgate.net The synthesis of tert-butyl esters, for example, can be accomplished using tert-butyl alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net

Amidation: Similarly, amidation can be performed by first converting the carboxylic acid to an activated species, such as an acid chloride or an active ester, followed by reaction with a primary or secondary amine. researchgate.net Direct amide bond formation using coupling reagents is also a widely used and efficient method. researchgate.net These ester and amide derivatives are crucial for developing libraries of compounds for screening in drug discovery programs. nih.gov

Below is a table summarizing common esterification and amidation reactions:

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Ester |

| DCC/EDC Coupling | Alcohol or Amine, DCC or EDC, with or without DMAP | Ester or Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a critical role in determining the position of the incoming electrophile. The ethoxy group is a strong activating group and an ortho-, para-director, while the tert-butyl group is a moderately activating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The interplay of these electronic effects will govern the regiochemical outcome of reactions like nitration, halogenation, and sulfonation. For instance, chlorosulfonylation of 2-ethoxybenzoic acid is known to produce 5-(chlorosulfonyl)-2-ethoxybenzoic acid, indicating that substitution occurs at the position para to the activating ethoxy group and meta to the deactivating carboxylic acid group. bldpharm.com

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide powerful tools for the further functionalization of the aromatic ring. To participate in these reactions, the aromatic ring would typically first need to be halogenated (e.g., brominated or iodinated) at a specific position. The resulting aryl halide can then be coupled with a variety of partners (boronic acids, alkenes, or terminal alkynes) to introduce new carbon-carbon or carbon-heteroatom bonds.

Influence of the Tert-Butyl and Ethoxy Moieties on Synthetic Outcomes

The tert-butyl and ethoxy groups exert significant steric and electronic effects that influence the reactivity and properties of the molecule.

The tert-butyl group is large and sterically demanding. Its presence can hinder reactions at the adjacent positions on the aromatic ring. This steric hindrance can be exploited to achieve regioselectivity in certain reactions. Electronically, the tert-butyl group is weakly electron-donating through induction, which can slightly activate the aromatic ring towards electrophilic substitution.

The ethoxy group is a strong electron-donating group through resonance and is also sterically significant, though less so than the tert-butyl group. Its strong activating and ortho-, para-directing effect is often the dominant factor in determining the regioselectivity of electrophilic aromatic substitution reactions. The combination of the steric bulk of the tert-butyl group and the electronic influence of the ethoxy group makes the prediction of reaction outcomes a nuanced process, often requiring empirical investigation. For instance, in the synthesis of related molecules, the ethoxy group has been shown to direct reactions to specific positions on the aromatic ring. researchgate.net

The following table summarizes the key characteristics of the substituents:

| Substituent | Electronic Effect | Steric Effect | Directing Effect (Electrophilic Aromatic Substitution) |

|---|---|---|---|

| -C(CH₃)₃ | Weakly activating (Inductive) | High | Ortho, Para |

| -OCH₂CH₃ | Strongly activating (Resonance) | Moderate | Ortho, Para |

Sophisticated Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization for Structural Anomaly Detection

Spectroscopy is a cornerstone for identifying the compound and detecting any structural irregularities. By probing the molecule with various forms of electromagnetic radiation, detailed information about its connectivity, functional groups, and dynamic behavior can be obtained.

While specific experimental spectra for 5-(tert-butyl)-2-ethoxybenzoic acid are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established substituent effects and data from analogous compounds such as 2-ethoxybenzoic acid and p-tert-butylbenzoic acid. rsc.orgnih.govnist.govrsc.orgspectrabase.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the tert-butyl group. The aromatic region would likely feature three protons with splitting patterns determined by their ortho, meta, and para relationships. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The six aromatic carbons would have distinct shifts influenced by the electron-donating ethoxy group and the electron-donating, sterically bulky tert-butyl group. The carbons of the ethoxy and tert-butyl groups would appear in the aliphatic region of the spectrum. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

This table is generated based on predictive models and data from analogous compounds. Actual experimental values may vary.

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | singlet (broad) |

| Aromatic (H-6) | ~7.8 | doublet |

| Aromatic (H-4) | ~7.4 | doublet of doublets |

| Aromatic (H-3) | ~7.0 | doublet |

| Ethoxy (-OCH₂CH₃) | ~4.1 | quartet |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | singlet |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~165 |

| Aromatic (C-2, attached to -OEt) | ~158 |

| Aromatic (C-5, attached to -tBu) | ~145 |

| Aromatic (C-1) | ~120 |

| Aromatic (C-4) | ~128 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-3) | ~115 |

| Ethoxy (-OCH₂) | ~65 |

| tert-Butyl (quaternary C) | ~35 |

| tert-Butyl (methyl C) | ~31 |

To unambiguously assign these resonances, two-dimensional (2D) NMR techniques are indispensable.

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present. Infrared (IR) and Raman spectroscopy provide complementary information on the molecule's structure and bonding. azooptics.com Although specific spectra for this compound are not documented, the expected vibrational modes can be identified by comparison with analogues like benzoic acid, p-tert-butylbenzoic acid, and 2-ethoxybenzoic acid. nih.govnist.govdocbrown.infochemicalbook.com

Key expected vibrational bands include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and tert-butyl groups appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp band in the IR spectrum around 1680-1710 cm⁻¹ is a hallmark of the carbonyl group in a carboxylic acid dimer.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-ether linkage (around 1250 cm⁻¹). docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification. azooptics.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-C skeletal vibrations, which are often weak in the IR spectrum. ias.ac.in

Characteristic Vibrational Frequencies

This table presents expected frequency ranges based on data from analogous compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | IR, Raman | 2850 - 2980 | Strong |

| C=O stretch (Dimer) | IR | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | IR, Raman | 1450 - 1600 | Medium-Strong |

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiroptical methods such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) are not applicable for its analysis. These techniques are only relevant for chiral molecules. Should chiral analogues be synthesized, for instance by introducing a stereocenter in a substituent, these methods would be essential for determining their absolute configuration. Currently, no research on such chiral analogues is available in the surveyed literature.

X-Ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound (CAS 163419-09-8) has not been deposited in public databases, analysis of closely related benzoic acid derivatives, such as p-ethoxybenzoic acid and anisic acid, allows for a robust prediction of its solid-state behavior. rsc.orgrsc.org

For illustrative purposes, the crystallographic data for the analogue p-ethoxybenzoic acid, which also forms hydrogen-bonded dimers, is presented below. rsc.org

Crystallographic Data for p-Ethoxybenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.148 |

| b (Å) | 4.013 |

| c (Å) | 21.787 |

| β (°) | 135.97 |

| Z (molecules/unit cell) | 8 |

Computational Approaches to Conformational Space Exploration

Computational chemistry offers powerful tools to complement experimental data. These methods can predict molecular properties, explore conformational landscapes, and calculate theoretical spectra, providing insights that can be difficult to obtain experimentally. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method to predict the most stable (ground state) geometry of a molecule. buketov.edu.kzuantwerpen.be For this compound, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. A key aspect would be to determine the rotational barriers and preferred orientation of the ethoxy and carboxylic acid groups relative to the benzene ring. Due to steric hindrance from the ortho-ethoxy group, the carboxylic acid group is likely twisted out of the plane of the aromatic ring.

Once the optimized geometry is found, the same computational methods can be used to calculate the vibrational frequencies. These theoretical frequencies can then be compared to experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. ias.ac.inresearchgate.net While specific DFT studies on this compound are not available, such calculations are routine for substituted benzoic acids. buketov.edu.kz The results provide a molecule's theoretical, gas-phase structure, which is the foundation for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Flexibility in Solvents

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of molecules in solution. For this compound, MD simulations can provide critical insights into its dynamic behavior, revealing how interactions with different solvent environments influence its three-dimensional structure and flexibility. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of substituted benzoic acids has been a subject of computational investigation, offering a framework to understand its probable conformational dynamics. ucl.ac.ukbohrium.comacs.org

MD simulations of substituted benzoic acids typically employ force fields like the General Amber Force Field (GAFF) to model the intramolecular and intermolecular interactions. ucl.ac.uk These simulations place the molecule of interest in a box of explicit solvent molecules, and the system's evolution is tracked over time by solving Newton's equations of motion. This allows for the analysis of various parameters, including dihedral angles, intermolecular hydrogen bonding, and the formation of self-associates.

The conformational flexibility of this compound in solution is primarily governed by the rotational freedom around several key single bonds and the interactions between the solute and solvent molecules. The solvent plays a crucial role in mediating intermolecular interactions, which in turn affects the conformational preferences of the molecule.

Research on similar substituted benzoic acids has shown that solvents can be broadly categorized into two groups based on their hydrogen bond acceptor propensity. ucl.ac.ukbohrium.comacs.org This categorization is critical for predicting the conformational behavior of this compound.

In apolar solvents or those with a low hydrogen bond acceptor propensity (e.g., toluene (B28343), chloroform), substituted benzoic acids have a strong tendency to form hydrogen-bonded dimers. ucl.ac.ukbohrium.com For this compound, this would involve the carboxylic acid groups of two molecules forming a stable, eight-membered ring structure. The bulky tert-butyl group and the ethoxy group would influence the preferred orientation of these dimers.

The interplay of the bulky, nonpolar tert-butyl group and the somewhat polar ethoxy group with different solvents also contributes to the conformational landscape. In polar solvents, the ethoxy group might engage in dipole-dipole interactions, while the tert-butyl group would favor regions of lower polarity. The dynamic interplay of these interactions, as revealed by MD simulations, dictates the time-averaged conformation and the range of accessible rotational states of the molecule in a given solvent.

A generalized summary of the expected conformational behavior of this compound in different solvent types, based on studies of similar compounds, is presented in the table below.

| Solvent Type | Predominant Intermolecular Interaction | Expected Conformational Impact on this compound |

| Apolar (e.g., Toluene) | Solute-solute hydrogen bonding | Formation of carboxylic acid dimers, leading to a more rigid, defined structure. |

| Polar Aprotic (e.g., DMSO) | Solute-solvent hydrogen bonding | Inhibition of dimer formation; increased rotational freedom of the carboxyl group relative to the dimer. |

| Polar Protic (e.g., Methanol) | Solute-solvent hydrogen bonding | Similar to polar aprotic solvents, with the solvent acting as both a hydrogen bond donor and acceptor. |

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to create predictive models that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a mathematical equation linking these descriptors to an experimentally measured property.

For 5-(tert-butyl)-2-ethoxybenzoic acid, a QSPR model could be developed to predict properties like aqueous solubility, lipophilicity (LogP), or melting point. researchgate.netresearchgate.net To do this, a range of molecular descriptors would be calculated.

Table 3: Examples of Physicochemical Descriptors for QSPR Modeling

| Descriptor Category | Example Descriptors for this compound | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of Oxygen Atoms | General physical properties |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point, Viscosity |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Rate of diffusion |

| Electrostatic | Dipole Moment, Polar Surface Area (PSA) | Membrane permeability, Solubility |

| Quantum-Chemical | HOMO/LUMO Energies, Partial Charges | Reactivity, Acidity (pKa) researchgate.net |

By building a robust QSPR model from a dataset of related benzoic acid derivatives, the properties of this compound could be accurately predicted without the need for direct experimental measurement. youtube.com This approach is highly valuable in the early stages of chemical design and screening for identifying candidates with desired physicochemical profiles.

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery by enabling the design of compound libraries and the efficient screening of vast chemical spaces to identify potential drug candidates. In the context of this compound, these computational techniques have been instrumental in identifying its potential as a bioactive molecule.

One notable application of cheminformatics was in a structure-based virtual screening study aimed at discovering small molecule effectors for the sialoglycan binding protein Hsa. nih.gov This protein is an important factor in the pathogenesis of infective endocarditis caused by Streptococcus gordonii. nih.gov The researchers utilized an ensemble docking approach coupled with consensus scoring to screen for compounds that could competitively bind to the sialoglycan binding domain of Hsa and displace the native ligand, sialyl-T antigen. nih.gov

The virtual screening process successfully identified nine compounds that demonstrated the ability to displace the native ligand in an in vitro assay. nih.gov Among these hits, this compound was identified as a successful binder. nih.gov This finding highlights the power of virtual screening to identify novel scaffolds, as hierarchical clustering based on MACCS fingerprints revealed that eight of the nine identified compounds, including this compound, did not share a common structural scaffold with the native ligand. nih.gov

The docking pose of this compound, along with the other successful compounds, showed that it occupied the binding site in close proximity to residues known to form hydrogen bonds with the native sialyl-T antigen. nih.gov This computational prediction provides a rational basis for its observed binding activity and suggests that it can serve as a valuable starting point for further medicinal chemistry optimization to develop more potent inhibitors. nih.gov The study achieved a hit rate of approximately 20%, underscoring the efficiency of the combined virtual screening strategies in reducing false positives and identifying promising lead compounds. nih.gov

Table 1: Virtual Screening Hit Compounds against Hsa

| Compound Name | Result |

|---|---|

| This compound | Identified as a competitive binder to Hsa |

Mechanistic Biological and Biochemical Investigations

Molecular Target Identification and Validation in In Vitro Systems

Comprehensive data on the specific molecular targets of 5-(Tert-butyl)-2-ethoxybenzoic acid is currently unavailable.

Enzyme Kinetics and Inhibition Mechanisms

There is no published research detailing the enzyme kinetics or specific inhibition mechanisms (e.g., competitive, non-competitive) of this compound.

Cellular Pathway Modulation Studies

Investigations into how this compound may modulate cellular pathways in non-clinical, cell culture models have not been reported in accessible scientific publications.

Effects on Signal Transduction and Gene Regulation at a Mechanistic Level

There is a lack of available data concerning the effects of this compound on signal transduction cascades and gene regulation at a mechanistic level.

Investigation of Subcellular Localization and Trafficking

Information regarding the subcellular localization and trafficking of this compound within cells is not documented in the available scientific literature.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

No structure-activity relationship (SAR) studies for this compound that would provide mechanistic insights are present in the public domain.

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. The presence and positioning of the tert-butyl and ethoxy groups on the benzoic acid scaffold are critical determinants of its physicochemical properties and, consequently, its interactions with biological systems.

The tert-butyl group at the 5-position significantly influences the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance the compound's ability to cross biological membranes, potentially leading to greater bioavailability and access to intracellular targets. The bulky nature of the tert-butyl group can provide steric hindrance, which might influence its binding affinity and selectivity for specific enzymes or receptors. This steric bulk can also protect the aromatic ring from certain metabolic transformations.

The ethoxy group at the 2-position is an electron-donating group, which can modulate the electronic environment of the aromatic ring and the acidity of the carboxylic acid function. This can impact the compound's ability to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules. The position of the ethoxy group ortho to the carboxylic acid can also lead to intramolecular hydrogen bonding, which may affect the compound's conformation and its recognition by biological targets.

Structure-activity relationship (SAR) studies on analogous benzoic acid derivatives have shown that modifications to these functional groups can dramatically alter biological responses. For instance, altering the size and nature of the alkyl group at the 5-position or changing the alkoxy substituent at the 2-position would likely result in a range of biological activities.

| Structural Modification | Potential Impact on Biological Response |

| Variation of the alkyl group at the 5-position | Could alter lipophilicity and steric interactions, affecting target binding and cell permeability. |

| Modification of the alkoxy group at the 2-position | May influence electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Alteration of the substitution pattern on the aromatic ring | Could lead to different receptor or enzyme selectivity and altered metabolic profiles. |

In Vitro Biotransformation Studies and Metabolite Characterization

The metabolism of this compound is expected to proceed through well-established phase I and phase II biotransformation pathways, primarily in the liver. In vitro studies using liver microsomes, hepatocytes, or recombinant cytochrome P450 (CYP) enzymes are standard approaches to elucidate these metabolic routes.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis. For this compound, the following oxidative pathways are plausible:

O-dealkylation: The ethoxy group is a likely site for oxidative O-deethylation, catalyzed by CYP enzymes, to form 5-(tert-butyl)-2-hydroxybenzoic acid.

Hydroxylation: The tert-butyl group could undergo hydroxylation to form an alcohol metabolite. Aromatic hydroxylation on the benzene (B151609) ring is also a possibility, although potentially hindered by the existing substituents.

Phase II Metabolism:

The primary functional group for phase II conjugation is the carboxylic acid, which can form glucuronide or amino acid conjugates. The phenolic metabolite formed from O-deethylation can also undergo glucuronidation or sulfation.

The characterization of these potential metabolites would be achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Potential Metabolite | Metabolic Pathway | Analytical Identification |

| 5-(tert-butyl)-2-hydroxybenzoic acid | O-deethylation (Phase I) | HPLC-MS/MS, NMR |

| Hydroxylated tert-butyl derivative | Oxidation (Phase I) | HPLC-MS/MS, NMR |

| Glucuronide conjugate of the parent compound | Glucuronidation (Phase II) | HPLC-MS/MS |

| Glucuronide or sulfate (B86663) conjugate of the phenolic metabolite | Glucuronidation/Sulfation (Phase II) | HPLC-MS/MS |

It is important to note that the specific metabolites formed and their relative abundance can vary depending on the in vitro system used and the species from which the metabolic enzymes are derived.

Applications As a Research Tool and Building Block in Advanced Chemical Research

Role in Catalysis: Ligand Design for Metal-Catalyzed Reactions

In the field of metal-catalyzed reactions, the design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. While specific applications of 5-(Tert-butyl)-2-ethoxybenzoic acid as a ligand are not extensively documented, its structure presents several features that are highly relevant for ligand design. The carboxylic acid group can coordinate to a metal center as a carboxylate, and the ethoxy group's oxygen atom can act as an additional donor, potentially forming a stable bidentate chelate.

The bulky tert-butyl group, positioned para to the ethoxy group, can exert significant steric influence on the metal's coordination sphere. This can be exploited to:

Control Reactant Access: The steric hindrance can favor the approach of smaller substrates to the catalytic center, enhancing selectivity in reactions with multiple competing reactants.

Influence Stereochemistry: In asymmetric catalysis, such bulky groups can create a chiral pocket around the metal, influencing the stereochemical outcome of the reaction.

Stabilize Catalytic Species: The tert-butyl group can prevent catalyst deactivation pathways such as dimerization or aggregation.

The synthesis of related 2-ethoxybenzoic acid compounds often involves metal catalysis, such as the cuprous chloride-catalyzed ethoxylation of benzoic acid derivatives. google.com This highlights the compatibility of the ethoxybenzoic acid scaffold with transition metal systems, suggesting its potential as a ligand platform for developing new catalysts for a variety of organic transformations. google.com

Table 1: Potential Roles of this compound in Ligand Design

| Feature | Potential Catalytic Role | Rationale |

| Carboxylate Group | Metal coordination, charge balancing | Forms strong bonds with metal centers. |

| Ethoxy Group | Secondary coordination, chelation | Can form a stable five-membered chelate ring with the carboxylate, enhancing catalyst stability. |

| Tert-butyl Group | Steric control, catalyst stabilization | Influences substrate selectivity and prevents catalyst deactivation. |

| Aromatic Ring | Electronic tuning, platform for further functionalization | The electronic properties of the ring can be modified to tune the catalyst's reactivity. |

Integration into Functional Materials: Precursor for Polymers, Sensors, and Supramolecular Assemblies

The distinct functionalities of this compound make it an attractive building block for the synthesis of advanced functional materials.

Polymers: The carboxylic acid group is a versatile handle for polymerization. It can undergo condensation reactions with diols or diamines to form polyesters and polyamides, respectively. The presence of the bulky tert-butyl group within the polymer backbone would significantly impact the material's properties, likely increasing its thermal stability, solubility in organic solvents, and altering its mechanical characteristics. The parent compound, 2-ethoxybenzoic acid, is recognized as an important intermediate in the production of polymers, particularly for high molecular weight polymers. guidechem.com

Sensors: Benzoic acid derivatives are of interest in the development of chemical sensors. nih.gov For instance, electrochemical sensors have been developed for the detection of tert-butylhydroquinone, a structurally related compound. mdpi.comresearchgate.net The aromatic ring of this compound could be incorporated into a larger conjugated system, and its interaction with specific analytes could lead to a detectable change in fluorescence or an electrochemical signal. The ethoxy and tert-butyl groups would modulate the sensor's selectivity and sensitivity by influencing its binding properties.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function. Benzoic acid derivatives have been shown to be recognizable by biological systems, and biosensors have been developed to detect them. nih.gov

This compound can serve as a scaffold for creating such probes. Its carboxylic acid function can be used as a chemical handle to attach reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling of the target. The tert-butyl and ethoxy substituents would define the molecule's physicochemical properties, such as its size, shape, and lipophilicity, which are critical for cell permeability and target recognition. By systematically modifying this scaffold, a library of probes could be generated to explore specific biological questions.

Utilization in Methodological Advancements in Organic Synthesis

The synthesis and reactions of this compound contribute to the advancement of organic synthesis methodologies. The preparation of this compound requires selective functionalization of the benzene (B151609) ring, presenting a challenge that drives the development of new synthetic strategies.

Furthermore, the compound itself can be used as a model substrate to test the limits and scope of new chemical reactions. For example:

Ortho-Functionalization: The ethoxy group can act as a directing group for the selective introduction of other functional groups at the adjacent positions on the aromatic ring.

Steric Hindrance Studies: The bulky tert-butyl group provides a sterically hindered environment, making the compound a useful substrate for testing the efficacy of new catalysts or reagents designed to overcome steric challenges.

Esterification Reactions: The synthesis of esters from sterically hindered carboxylic acids and alcohols is a known challenge in organic chemistry. orgsyn.org Methods developed to efficiently esterify this compound could be broadly applicable to other sterically demanding substrates.

The synthesis of 2-ethoxybenzoic acids through methods like copper-catalyzed reactions of directs the development of more efficient and milder conditions for C-O bond formation, a fundamental transformation in organic chemistry. google.com

Emerging Research Directions and Future Perspectives

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is creating powerful new paradigms for molecular discovery and design. For 5-(Tert-butyl)-2-ethoxybenzoic acid and its analogs, these computational tools offer the ability to construct predictive models for various properties. By analyzing the structural features of the molecule, algorithms can forecast its biological activity, physicochemical characteristics, and potential metabolic fate. This in silico approach, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, enables researchers to virtually screen vast libraries of potential derivatives. This process can identify candidates with enhanced potency or improved safety profiles before committing to resource-intensive laboratory synthesis, thereby accelerating the research and development pipeline.

Exploration of Bioorthogonal Reactions and Click Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can run in living systems without interfering with native biological processes, presents an exciting frontier. A prominent example is "click chemistry," known for its reliability, specificity, and high yields. Research is underway to incorporate chemically compatible functional groups, such as azides or alkynes, into the this compound scaffold. This modification would render the molecule "clickable," allowing it to be precisely attached to other molecules, including biomolecules like proteins or nucleic acids, within a cellular environment. Such capabilities could enable its use as a probe for studying biological pathways or as a component in targeted drug delivery systems, where the compound is delivered specifically to a desired site of action.

Advanced Analytical Methodologies for Complex System Analysis

Understanding the behavior of this compound in intricate biological or environmental matrices requires sophisticated analytical methods. Modern analytical chemistry provides a suite of powerful tools to detect, quantify, and characterize the compound and its transformation products with high precision and sensitivity.

Key Analytical Techniques:

| Technique | Application | Insights Gained |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound from complex mixtures. | Purity assessment, concentration determination. |

| Mass Spectrometry (MS) | Identification and structural elucidation of the compound and its metabolites. | Molecular weight confirmation, fragmentation patterns for structural analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis in solution. | Confirmation of chemical structure, study of molecular conformation and intermolecular interactions. |

These advanced methodologies are critical for pharmacokinetic studies, metabolism research, and ensuring the quality control of synthetic batches. They provide the detailed data necessary to understand how the molecule interacts within a complex system.

New Frontiers in Synthetic Design and Functional Derivatization

The chemical structure of this compound serves as a versatile template for the creation of new molecular entities. Current research in synthetic chemistry is focused on developing more efficient and sustainable methods to produce this compound and its derivatives. This includes the use of novel catalysts and green chemistry principles to reduce waste and improve yields.

Furthermore, significant effort is being directed towards functional derivatization—the strategic modification of the molecule's functional groups to fine-tune its properties. By altering the carboxylic acid or ethoxy groups, or by adding new substituents to the benzene (B151609) ring, chemists can modulate characteristics such as solubility, cell permeability, and biological target affinity. This allows for the rational design of new molecules based on the this compound core, each tailored for a specific application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.